Cas no 70639-48-4 (D-Streptamine,O-3-deoxy-3-(ethylamino)-4-C-methyl-b-L-arabinopyranosyl-(1®6)-O-[2,6-diamino-2,3,4,6-tetradeoxy-a-D-glycero-hex-4-enopyranosyl-(1®4)]-2-deoxy-)
![D-Streptamine,O-3-deoxy-3-(ethylamino)-4-C-methyl-b-L-arabinopyranosyl-(1®6)-O-[2,6-diamino-2,3,4,6-tetradeoxy-a-D-glycero-hex-4-enopyranosyl-(1®4)]-2-deoxy- structure](https://ja.kuujia.com/scimg/cas/70639-48-4x500.png)
70639-48-4 structure
商品名:D-Streptamine,O-3-deoxy-3-(ethylamino)-4-C-methyl-b-L-arabinopyranosyl-(1®6)-O-[2,6-diamino-2,3,4,6-tetradeoxy-a-D-glycero-hex-4-enopyranosyl-(1®4)]-2-deoxy-
D-Streptamine,O-3-deoxy-3-(ethylamino)-4-C-methyl-b-L-arabinopyranosyl-(1®6)-O-[2,6-diamino-2,3,4,6-tetradeoxy-a-D-glycero-hex-4-enopyranosyl-(1®4)]-2-deoxy- 化学的及び物理的性質
名前と識別子
-
- (2S,3S,4S,5S)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[[(2S,3R)-3-amino-6-(aminomethyl)-3,4-dihydro-2H-pyran-2-yl]oxy]-2-hydroxycyclohexyl]oxy-4-(ethylamino)-5-methyloxane-3,5-diol
- D-Streptamine,O-3-deoxy-3-(ethylamino)-4-C-methyl-b-L-arabinopyranosyl-(1®
- BAY V1 4718
- Etisomicin [INN:BAN]
- O-3-Deoxy-3-(ethylamino)-4-C-methyl-beta-L-arabinopyranosyl-(1->4)-o-(2,6-diamino-2,3,4,6-tetradeoxy-alpha-D-glycero-hex-4-enopyranosyl-(1->6))-2-deoxy-L-streptamine
- O-3-Deoxy-3-(ethylamino)-4-C-methyl-beta-L-arabinopyranosyl-(1-4)-O-(2,6-diamino-2,3,4,6-tetradeoxy-alpha-D-glycero-hex-4-enopyranosyl-(1-6))-2-deoxy-L-streptamine
- UNII-0BZK9FE5DE
- Etisomicin
- 0BZK9FE5DE
- 70639-48-4
- Q27236588
- NS00122912
- DTXSID40220922
- O-3-DEOXY-3-(ETHYLAMINO)-4-C-METHYL-B-L-ARABINOPYRANOSYL-(1->4)-O-(2,6-DIAMINO-2,3,4,6-TETRADEOXY-.ALPHA.-D-GLYCERO-HEX-4-ENOPYRANOSYL-(1->6))-2-DEOXY-L-STREPTAMINE
- ETISOMICIN [INN]
- BAY-V1-4718
- D-Streptamine,O-3-deoxy-3-(ethylamino)-4-C-methyl-b-L-arabinopyranosyl-(1®6)-O-[2,6-diamino-2,3,4,6-tetradeoxy-a-D-glycero-hex-4-enopyranosyl-(1®4)]-2-deoxy-
-
- インチ: InChI=1S/C20H39N5O7/c1-3-25-17-14(27)19(29-8-20(17,2)28)32-16-12(24)6-11(23)15(13(16)26)31-18-10(22)5-4-9(7-21)30-18/h4,10-19,25-28H,3,5-8,21-24H2,1-2H3
- InChIKey: KOBHYGXJFZRQFP-UHFFFAOYSA-N
- ほほえんだ: CCNC1C(O)C(OC2C(N)CC(N)C(OC3OC(CN)=CCC3N)C2O)OCC1(C)O |c:20|
計算された属性
- せいみつぶんしりょう: 461.285
- どういたいしつりょう: 461.285
- 同位体原子数: 0
- 水素結合ドナー数: 8
- 水素結合受容体数: 12
- 重原子数: 32
- 回転可能化学結合数: 7
- 複雑さ: 658
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 11
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 何もない
- トポロジー分子極性表面積: 214A^2
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): -4.7
じっけんとくせい
- 屈折率: 1.604
D-Streptamine,O-3-deoxy-3-(ethylamino)-4-C-methyl-b-L-arabinopyranosyl-(1®6)-O-[2,6-diamino-2,3,4,6-tetradeoxy-a-D-glycero-hex-4-enopyranosyl-(1®4)]-2-deoxy- 関連文献
-
B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
-
Sue Watson,Anna M. Grabowska Polym. Chem., 2014,5, 5320-5329
-
M. Spulber,P. Baumann,J. Liu,C. G. Palivan Nanoscale, 2015,7, 1411-1423
-
Chengjie Liu,Wei Yao,Luzhong Zhang,Hanqing Qian,Wei Wu,Xiqun Jiang Chem. Commun., 2010,46, 7566-7568
70639-48-4 (D-Streptamine,O-3-deoxy-3-(ethylamino)-4-C-methyl-b-L-arabinopyranosyl-(1®6)-O-[2,6-diamino-2,3,4,6-tetradeoxy-a-D-glycero-hex-4-enopyranosyl-(1®4)]-2-deoxy-) 関連製品
- 32385-11-8(Sisomicin)
- 56391-56-1(Netilmicin)
- 305342-27-2(2-({6-methyl-1-phenyl-1H-pyrazolo3,4-dpyrimidin-4-yl}sulfanyl)-N-(4-sulfamoylphenyl)acetamide)
- 879922-44-8(N-(4-fluorophenyl)-3-(3-methylbutanamido)-1-benzofuran-2-carboxamide)
- 2158523-22-7(1-(1-methoxypropan-2-yl)-3-methyl-1H-pyrazole-4-carbaldehyde)
- 1142199-45-8((4E)-3-(Chloromethyl)-4-(4-methylbenzylidene)isoxazol-5(4H)-one)
- 2411296-79-0(2-chloro-N-({[2-(morpholin-4-yl)ethyl]carbamoyl}methyl)propanamide)
- 2144777-92-2(Azido-PEG5-CH2CO2-PFP)
- 20688-05-5(Ethyl 2-methyl-4-oxotetrahydrothiophene-3-carboxylate)
- 2680779-69-3(benzyl N-[1-(oxolan-2-yl)but-3-yn-2-yl]carbamate)
推奨される供給者
Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
